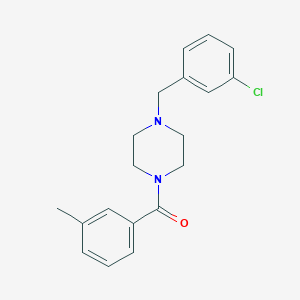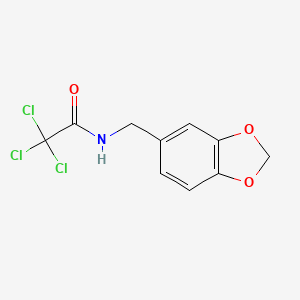
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide, commonly known as BTA, is a chemical compound that has gained attention in scientific research due to its unique properties. BTA is a white crystalline powder that is soluble in water and organic solvents. It is commonly used in laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of BTA is not completely understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. BTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BTA has been shown to have a range of biochemical and physiological effects. Studies have suggested that BTA can modulate the expression of certain genes involved in cancer cell growth and proliferation. BTA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
实验室实验的优点和局限性
One of the major advantages of using BTA in laboratory experiments is its high potency and specificity towards cancer cells. BTA has been shown to exhibit minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, the use of BTA in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
未来方向
There are several future directions for the use of BTA in scientific research. One potential direction is the development of BTA-based therapies for the treatment of cancer. Another potential direction is the investigation of BTA's mechanism of action and its potential use in other disease conditions. Further studies are also needed to optimize the synthesis method of BTA and to explore its potential use in combination with other anti-cancer agents.
In conclusion, BTA is a promising compound that has gained attention in scientific research for its unique properties. Its potential use in cancer therapy and other disease conditions warrants further investigation and optimization of its synthesis method.
合成方法
BTA can be synthesized through a multistep process starting from commercially available compounds. The synthesis method involves the reaction of 1,3-benzodioxole with trichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure BTA.
科学研究应用
BTA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BTA is in the field of cancer research. Studies have shown that BTA exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO3/c11-10(12,13)9(15)14-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMYTZARCNUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
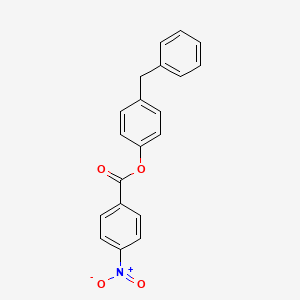
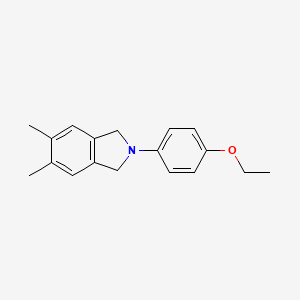

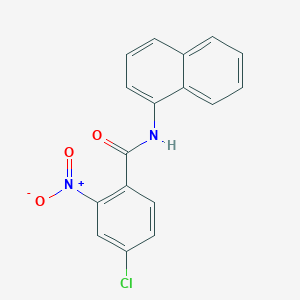
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)


